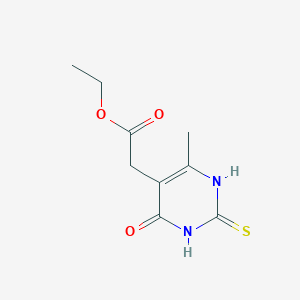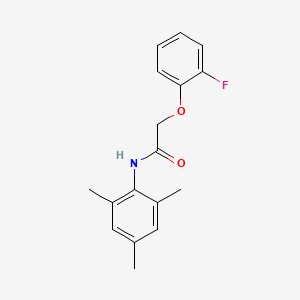
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research as a tool for studying the effect of sulfonamides on biological systems. The compound is known to have a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. The compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the body fluids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide are related to its mechanism of action. The compound is known to have a significant effect on the acid-base balance of the body fluids. It is also known to have an effect on the renal system, as it can lead to the formation of kidney stones in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide in lab experiments is its specificity for the enzyme carbonic anhydrase. This specificity allows researchers to study the effect of sulfonamides on this enzyme without affecting other biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide. One of the directions is the development of new sulfonamide compounds that have a higher specificity for carbonic anhydrase and a lower potential for toxicity. Another direction is the study of the effect of sulfonamides on other biological processes, such as the immune system and the central nervous system. Additionally, the use of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide in the treatment of diseases such as glaucoma and epilepsy is an area of active research.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction yields 4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a tool for studying the effect of sulfonamides on biological systems. The compound is known to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH of the body fluids.
Propiedades
IUPAC Name |
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-8-11(15)4-7-13(9)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSUHMWHMFDRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)
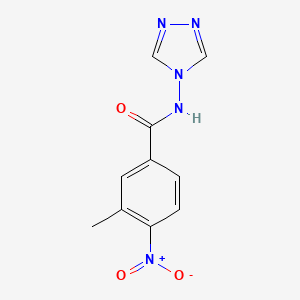
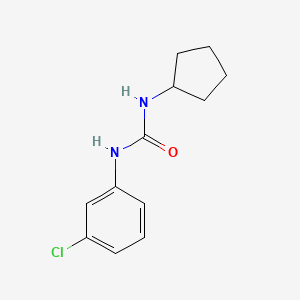
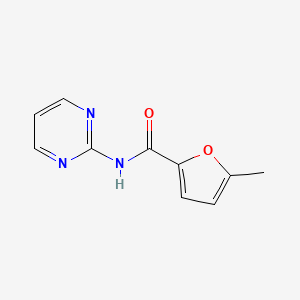
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)

![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
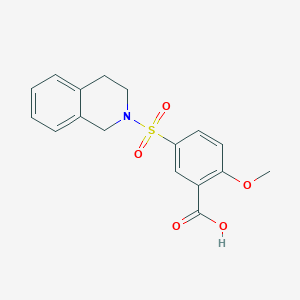
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)

